molecular formula C20H18N6OS2 B11296735 2-[(5-{3-Aminothieno[2,3-B]pyridin-2-YL}-4-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]-N-cyclopropylacetamide

2-[(5-{3-Aminothieno[2,3-B]pyridin-2-YL}-4-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]-N-cyclopropylacetamide

Cat. No.: B11296735
M. Wt: 422.5 g/mol
InChI Key: GZOAUMGWNKRVOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(5-{3-Aminothieno[2,3-B]pyridin-2-YL}-4-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]-N-cyclopropylacetamide is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-{3-Aminothieno[2,3-B]pyridin-2-YL}-4-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]-N-cyclopropylacetamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[(5-{3-Aminothieno[2,3-B]pyridin-2-YL}-4-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]-N-cyclopropylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Alkyl halides, thiols, bases like sodium hydroxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amine derivatives.

    Substitution: Thioether derivatives.

Mechanism of Action

The mechanism of action of 2-[(5-{3-Aminothieno[2,3-B]pyridin-2-YL}-4-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]-N-cyclopropylacetamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(5-{3-Aminothieno[2,3-B]pyridin-2-YL}-4-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]-N-cyclopropylacetamide stands out due to its cyclopropylacetamide moiety, which imparts unique steric and electronic properties. This structural feature enhances its binding affinity and specificity towards certain biological targets, making it a promising candidate for drug development .

Properties

Molecular Formula

C20H18N6OS2

Molecular Weight

422.5 g/mol

IUPAC Name

2-[[5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-cyclopropylacetamide

InChI

InChI=1S/C20H18N6OS2/c21-16-14-7-4-10-22-19(14)29-17(16)18-24-25-20(26(18)13-5-2-1-3-6-13)28-11-15(27)23-12-8-9-12/h1-7,10,12H,8-9,11,21H2,(H,23,27)

InChI Key

GZOAUMGWNKRVOO-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=C(C5=C(S4)N=CC=C5)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.